REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:12][NH2:13]>O>[NH:12]([C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1)[NH2:13]
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Name
|
|
Quantity
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38.33 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)N
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Name
|
|
Quantity
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31.4 mL
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Type
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reactant
|
Smiles
|
NN
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 30 hours
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Duration
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30 h
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Type
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WASH
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Details
|
washed thoroughly with water several times
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Type
|
CUSTOM
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Details
|
air-dried
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Type
|
CUSTOM
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Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |